![molecular formula C15H22N2O4S B4412510 N-allyl-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4412510.png)

N-allyl-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide

Descripción general

Descripción

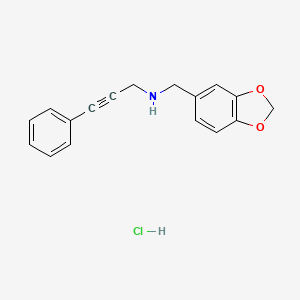

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including ring cleavage of N-acyl and N-(arylsulfonyl) histamines and one-pot synthesis methods that lead to various derivatives through reactions with di-tert-butyl dicarbonate, trifluoroacetic acid, or dry HCl in MeOH followed by alkylation and hydrogenation processes (Warshawsky et al., 1990). Another example includes the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide, showcasing the importance of reaction conditions like temperature, time, and mole ratio for yield optimization (Gao Yonghong, 2009).

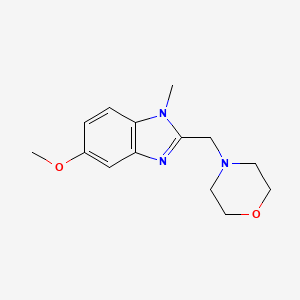

Molecular Structure Analysis

The molecular structure of compounds similar to "N-allyl-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide" has been extensively studied, revealing insights into their configuration and conformation. For example, the crystal and molecular structure of related homodrimanic compounds and their interactions through hydrogen bonds are critical for understanding the chemical behavior and stability of such molecules (Styngach et al., 2005).

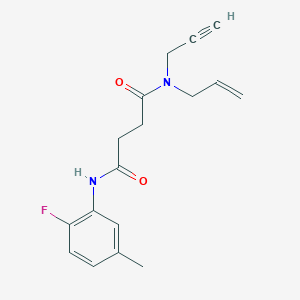

Chemical Reactions and Properties

The chemical reactivity of "this compound" and its derivatives involves various reactions, including catalytic enantioselective processes for constructing specific molecular architectures. For instance, palladium-catalyzed N-allylation has been used to produce N-allylated sulfonamide derivatives, demonstrating the compound's capability to undergo sophisticated transformations (Kikuchi et al., 2019).

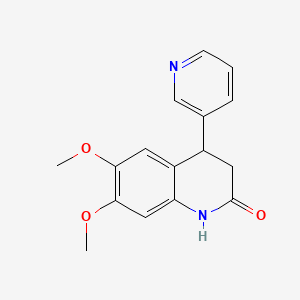

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as n-phenylacetamide sulphonamides, have shown good analgesic activity .

Mode of Action

It’s known that similar compounds interact with their targets to produce analgesic effects .

Biochemical Pathways

It’s known that similar compounds, such as n-phenylacetamide sulphonamides, affect pain signaling pathways .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

Similar compounds, such as n-phenylacetamide sulphonamides, have shown to produce analgesic effects .

Action Environment

Similar compounds are known to be stable under normal environmental conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(butylsulfamoyl)phenoxy]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-5-11-17-22(19,20)14-8-6-13(7-9-14)21-12-15(18)16-10-4-2/h4,6-9,17H,2-3,5,10-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMNYLXYQDPIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)

![2-(2,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4412453.png)

![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)pyrimidin-2-amine](/img/structure/B4412463.png)

![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B4412481.png)

![methyl 6-acetyl-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4412484.png)

![6-(2-furyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4412498.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4412502.png)